(2,2,3,3-Tetramethylcyclopropanecarbonyl)thiourea
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Overview
Description
N-Carbamothioyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring with four methyl groups and a carbamothioyl group attached to the carboxamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a suitable amine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Carbamothioyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a simpler amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-Carbamothioyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Carbamothioyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxamide: A structurally similar compound with different functional groups.
N-Methoxy-2,2,3,3-tetramethylcyclopropane carboxamide: Another analogue with a methoxy group instead of a carbamothioyl group.
Uniqueness
N-Carbamothioyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2OS |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
N-carbamothioyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H16N2OS/c1-8(2)5(9(8,3)4)6(12)11-7(10)13/h5H,1-4H3,(H3,10,11,12,13) |
InChI Key |
INGWQAYPRJXQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC(=S)N)C |
Origin of Product |
United States |
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